7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC18334776
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFN2 |
|---|---|
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C7H4BrFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
| Standard InChI Key | KRDIZQSRYYWOBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=CN=CC(=C2N1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrrolo[3,2-c]pyridine core consists of a bicyclic system formed by fusing a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic). In 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, the bromine atom occupies the 7-position on the pyridine moiety, while fluorine is attached to the 3-position of the pyrrole ring. This substitution pattern influences electron distribution, enhancing electrophilic reactivity at the bromine site and modulating hydrogen-bonding potential via the fluorine atom .
Molecular Formula: C₇H₄BrFN₂
Molecular Weight: 229.03 g/mol
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 3 (N, F, Br) |
| Hydrogen Bond Donors | 1 (NH group) |
| Polar Surface Area | ~45 Ų |
The fluorine atom’s electronegativity enhances metabolic stability by resisting oxidative degradation, while bromine’s polarizability facilitates interactions with hydrophobic enzyme pockets .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of pyrrolo[3,2-c]pyridine derivatives typically begins with functionalized pyridine precursors. A representative pathway, adapted from studies on analogous compounds, involves:
-
Nitrogen Oxidation: Treatment of 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide .
-
Nitration: Reaction with fuming nitric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide .
-
Cyclization: Using iron powder in acetic acid, the nitro group is reduced, triggering cyclization to form the pyrrolo[3,2-c]pyridine core .
Halogenation Strategies
-
Bromine Introduction: Bromine at position 7 may be introduced via electrophilic aromatic substitution during cyclization or through palladium-catalyzed cross-coupling post-cyclization.
-
Fluorine Incorporation: Fluorination at position 3 is achieved through nucleophilic substitution (e.g., using KF in the presence of a crown ether) or directed ortho-metalation followed by reaction with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .
Example Reaction Sequence:
-
Intermediate 15 Synthesis:
-
Positional Isomerism: Adjusting reaction conditions or starting materials could yield the 7-bromo isomer.
Biological Activity and Mechanism
Tubulin Polymerization Inhibition
Structural analogs, such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, demonstrate potent inhibition of tubulin polymerization by binding to the colchicine site. For instance, compound 10t (IC₅₀ = 0.12–0.21 μM) disrupts microtubule dynamics, inducing G2/M phase arrest and apoptosis in cancer cells .
| Compound | IC₅₀ (HeLa) | IC₅₀ (MCF-7) | Tubulin Inhibition (μM) |
|---|---|---|---|
| 10t | 0.12 μM | 0.21 μM | 3–5 μM |
The bromine and fluorine substituents in 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine likely enhance binding affinity through hydrophobic interactions and hydrogen bonding with residues such as Thrα179 and Asnβ349 in tubulin .
Kinase Selectivity
Pyrrolo[3,2-c]pyridine derivatives exhibit selectivity for kinases involved in cell cycle regulation. The halogen substituents may improve target engagement by modulating electron density in the aromatic system, thereby optimizing π-π stacking with kinase ATP-binding pockets .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituents | Key Biological Effect |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Br at 6 | Moderate tubulin inhibition (IC₅₀ ~1 μM) |
| 7-Fluoro-1H-pyrrolo[3,2-c]pyridine | F at 7 | Enhanced metabolic stability |
| 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine | Br at 7, F at 3 | Predicted synergistic inhibition |
The dual halogenation in 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is hypothesized to synergistically improve both target affinity and pharmacokinetic properties compared to monosubstituted analogs.
Pharmacological Applications and Future Directions
Anticancer Drug Development
The compound’s ability to destabilize microtubules positions it as a candidate for treating solid tumors, particularly those resistant to taxanes or vinca alkaloids. Preclinical studies on analogs highlight dose-dependent apoptosis in cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines .
Targeted Therapy Optimization
-
Prodrug Design: Esterification of the NH group could enhance oral bioavailability.
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume